D-Sorbitol is primarily sourced from fruits such as apples, pears, peaches, and prunes. It can also be synthesized through chemical processes from glucose. The compound is produced industrially via the hydrogenation of glucose using nickel catalysts under high pressure.
D-Sorbitol belongs to the class of compounds known as sugar alcohols or polyols. These compounds are characterized by their hydroxyl groups (-OH) attached to carbon atoms, which contribute to their sweet taste and functional properties in various applications.
D-Sorbitol can be synthesized through several methods, including:
The hydrogenation process typically requires conditions of 100-200 °C and pressures ranging from 20 to 50 atm. The resulting D-sorbitol can be purified through crystallization or distillation methods to achieve high purity levels suitable for food or pharmaceutical applications.
D-Sorbitol has the molecular formula and consists of six carbon atoms, fourteen hydrogen atoms, and six oxygen atoms. Its structure features multiple hydroxyl groups that contribute to its solubility and hygroscopic nature.
D-Sorbitol participates in various chemical reactions due to its functional groups:
The oxidation reaction typically requires mild conditions to prevent over-oxidation, while esterification reactions may involve heating with acid catalysts to enhance reaction rates.
The mechanism of action for D-sorbitol primarily revolves around its role as a humectant and sweetener:
Studies have shown that D-sorbitol has about 60% of the sweetness of sucrose (table sugar), making it an effective sugar substitute in various food products.
D-Sorbitol has diverse applications across various fields:
D-Sorbitol's versatility makes it an essential compound across multiple industries, contributing not only to product formulation but also enhancing consumer experience through its functional properties.
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